molecular formula C14H19N3O2 B038607 Zilpaterol CAS No. 117827-79-9

Zilpaterol

Cat. No.: B038607
CAS No.: 117827-79-9
M. Wt: 261.32 g/mol
InChI Key: ZSTCZWJCLIRCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RU-42173, also known as zilpaterol hydrochloride, is a synthetic beta2-adrenoreceptor agonist. It is primarily used as a growth promoter in veterinary medicine, particularly for cattle. The compound is known for its ability to improve growth and feeding efficiency in animals .

Preparation Methods

The synthesis of RU-42173 involves a one-pot process for the preparation of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate. This process includes the condensation of methyl-4-chloro butyrate with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of a base and suitable solvent to give the corresponding ester derivative. This is followed by hydrolyzation and acidification in the presence of an inorganic solvent .

Chemical Reactions Analysis

RU-42173 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.

    Substitution: RU-42173 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include bases, acids, and solvents.

Scientific Research Applications

RU-42173 has several scientific research applications:

Mechanism of Action

RU-42173 exerts its effects by binding to beta2-adrenoreceptors in muscle tissues. This binding activates protein kinase A, an enzyme responsible for changes in protein synthesis and degradation. The activation of protein kinase A leads to increased muscle growth and improved feed efficiency in animals .

Comparison with Similar Compounds

RU-42173 is unique compared to other beta2-adrenoreceptor agonists due to its specific structure and effects. Similar compounds include:

Properties

IUPAC Name

9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTCZWJCLIRCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869611
Record name 7-Hydroxy-6-[(propan-2-yl)amino]-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zilpaterol
Reactant of Route 2
Reactant of Route 2
Zilpaterol
Reactant of Route 3
Zilpaterol
Reactant of Route 4
Zilpaterol
Reactant of Route 5
Zilpaterol
Reactant of Route 6
Zilpaterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.